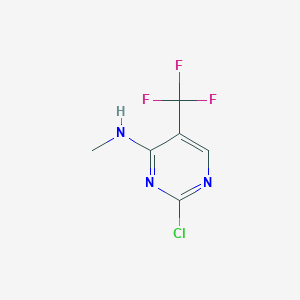

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

Übersicht

Beschreibung

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H5ClF3N3 and a molecular weight of 211.57 g/mol . It is a solid compound that is typically stored in a dark, dry place at temperatures below -20°C . This compound is known for its use in various scientific research applications, particularly in the synthesis of small molecule inhibitors for Parkinson’s therapy .

Vorbereitungsmethoden

The synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine involves several steps. One common method includes the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards .

Analyse Chemischer Reaktionen

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including substitution reactions. For example, it can react with nucleophiles to replace the chlorine atom with other functional groups . Common reagents used in these reactions include bases and solvents such as THF.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Neurodegenerative Disorders

The compound has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It acts as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), a protein linked to the pathogenesis of these diseases. Studies indicate that compounds targeting LRRK2 could provide symptomatic relief or modify disease progression by reducing dopaminergic neuron degeneration .

2. Cancer Treatment

Research has also explored the use of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine in oncology. Its ability to modulate kinase activity positions it as a candidate for developing targeted cancer therapies. The compound's structure allows for modifications that may enhance its selectivity and efficacy against specific cancer cell lines .

3. Anti-inflammatory Effects

The compound has shown potential in treating inflammatory diseases due to its ability to inhibit specific pathways involved in inflammation. This is particularly relevant in conditions where chronic inflammation contributes to disease pathology, such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have demonstrated that modifications to the pyrimidine ring can significantly influence the compound's potency and selectivity.

Key Findings from SAR Studies:

- Substituent Variations : Altering substituents on the pyrimidine ring affects binding affinity and inhibitory activity against target enzymes. For instance, replacing certain groups with more hydrophobic or polar variants can enhance potency by improving interactions with the target site .

- Conformational Constraints : Introducing conformational restrictions in the side chains has been shown to increase inhibitory potency significantly. For example, modifications leading to a more rigid structure often result in better binding characteristics .

Table: Summary of SAR Findings

| Modification | Effect on Potency | Comments |

|---|---|---|

| Hydrophobic substituents | Increased potency | Better interaction with targets |

| Rigid structures | 3-fold potency increase | Improved binding affinity |

| Polar groups | Decreased potency | May hinder interaction |

Research Tool Applications

Beyond therapeutic uses, this compound serves as a valuable research tool in biochemical studies. It is employed to investigate enzyme functions and signaling pathways related to NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). This enzyme plays a critical role in lipid metabolism and signaling, making the compound essential for studying related biological processes .

Wirkmechanismus

The mechanism of action of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as LRRK2 . By inhibiting the activity of this kinase, the compound can modulate various cellular pathways involved in neurodegeneration. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its target .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine . While both compounds share a similar core structure, the presence of different substituents (methyl vs. ethyl) can significantly impact their chemical reactivity and biological activity. The unique combination of the chloro and trifluoromethyl groups in this compound makes it particularly effective in its applications, distinguishing it from other related compounds .

Biologische Aktivität

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of both chloro and trifluoromethyl groups, exhibits potential in various therapeutic areas, including oncology, antimicrobial applications, and as an anti-inflammatory agent. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClF3N3. The structure features a pyrimidine ring substituted with a chloro group at the 2-position and a trifluoromethyl group at the 5-position. This unique arrangement contributes to its biological properties.

1. Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro assays revealed that this compound inhibits the growth of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The IC50 values were reported as follows:

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, particularly in the G1 phase, leading to reduced viability in treated cells.

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be effective in inhibiting bacterial growth:

These findings suggest that the presence of the trifluoromethyl group enhances the compound's ability to penetrate bacterial cell walls.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory potential. Studies indicated that it could inhibit pro-inflammatory cytokines and enzymes such as COX-2:

This anti-inflammatory action is attributed to its ability to modulate signaling pathways involved in inflammation.

Case Studies

A notable case study highlighted the efficacy of this compound in animal models for inflammatory diseases where it significantly reduced edema and inflammation markers compared to controls.

Structure-Activity Relationship (SAR)

The inclusion of the chloro and trifluoromethyl groups is critical for enhancing biological activity. SAR studies indicate that modifications on the pyrimidine ring can lead to variations in potency against different biological targets:

| Substituent | Effect on Activity |

|---|---|

| Chloro group | Increased anticancer activity |

| Trifluoromethyl group | Enhanced antimicrobial properties |

Eigenschaften

IUPAC Name |

2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3N3/c1-11-4-3(6(8,9)10)2-12-5(7)13-4/h2H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZWBBJKHCGBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610581 | |

| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515824-43-8 | |

| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.